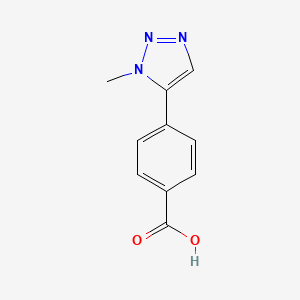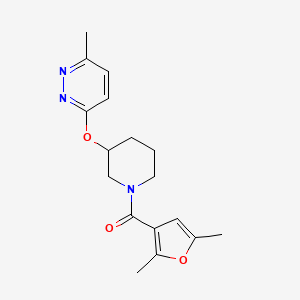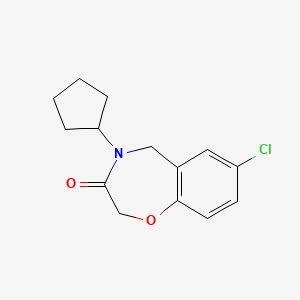![molecular formula C11H17NO5 B2739258 dimethyl 2-[(E)-3-(dimethylamino)-2-propenoyl]succinate CAS No. 477858-64-3](/img/structure/B2739258.png)
dimethyl 2-[(E)-3-(dimethylamino)-2-propenoyl]succinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Pharmacological Effects and Potential Clinical Applications
Antithrombotic and Antiplatelet Activities : MCI-9042, closely related to dimethyl 2-[(E)-3-(dimethylamino)-2-propenoyl]succinate, has been identified as a selective S2-serotonergic receptor antagonist. It exhibits significant antiplatelet and antithrombotic effects by inhibiting platelet aggregation and serotonin release, suggesting its potential as a novel antithrombotic drug (Hara et al., 1991).
Antioxidant Properties : A study on (S)-dimethyl 2-(3-(phenyltellanyl) propanamido) succinate, a derivative, demonstrated remarkable glutathione peroxidase-like activity, indicating its significant antioxidant potential. However, its stability and toxicity require further investigation (Meinerz et al., 2010).
Synthesis Methodologies
Copper(I)-Catalyzed Tandem Transformation : A method employing dimethyl sulfoxide as the oxidant facilitated the synthesis of 2-(phenylthio)phenols via copper(I)-catalyzed C-S coupling/C-H functionalization. This process underscores the compound's versatility in organic synthesis (Xu et al., 2010).
[2+2] Cycloaddition Reactions : The compound was used in microwave-assisted [2+2] cycloadditions with dimethyl acetylenedicarboxylates, leading to the formation of highly functionalized succinates. This highlights its utility in creating complex molecular structures (Bezenšek et al., 2010).
Bioconjugation and Surface Modification
- EDC/NHS Activation of Acid Terminal Groups : Research on the EDC/NHS activation of acid terminal groups at modified porous silicon surfaces showcased the compound's relevance in surface chemistry, particularly for bioconjugation applications. It provides insights into optimizing reactions for creating succinimidyl ester-terminated surfaces (Sam et al., 2010).
特性
IUPAC Name |
dimethyl 2-[(E)-3-(dimethylamino)prop-2-enoyl]butanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO5/c1-12(2)6-5-9(13)8(11(15)17-4)7-10(14)16-3/h5-6,8H,7H2,1-4H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIYKAUVQHKCWOV-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C(CC(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C(CC(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
dimethyl 2-[(E)-3-(dimethylamino)-2-propenoyl]succinate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-(4-Chlorophenyl)-3-{[(4-methylphenyl)sulfanyl]methyl}isoxazole](/img/structure/B2739178.png)
![Bicyclo[5.2.0]non-8-ene-8-carboxylic acid](/img/structure/B2739179.png)
![2-(3,4-Dichlorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2739181.png)

![N-(4-methoxyphenyl)-3-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2739183.png)





